Carbocysteine

説明

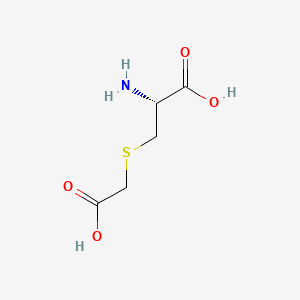

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFLZEXEOZUWRN-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29433-95-2 | |

| Record name | L-Cysteine, S-(carboxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29433-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30110060 | |

| Record name | S-(Carboxymethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6g/L | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

638-23-3 | |

| Record name | Carbocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbocysteine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-(Carboxymethyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbocisteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

185-187 | |

| Record name | Carbocisteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04339 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Carbocysteine in Reducing Mucus Viscosity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocysteine (B602091) is a mucoactive agent widely prescribed for respiratory disorders characterized by the hypersecretion of viscous mucus, such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] Unlike classic mucolytics that cleave disulfide bonds in secreted mucins, this compound functions primarily as a mucoregulator, modulating the intracellular synthesis of mucus glycoproteins.[3][4] Its core mechanism involves restoring the balance between the production of acidic, low-viscosity sialomucins and neutral, high-viscosity fucomucins.[3][5][6] This is achieved by influencing the activity of key enzymes like sialyltransferase.[6][7][8] Additionally, this compound exhibits significant anti-inflammatory and antioxidant properties, further contributing to the normalization of airway physiology. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visualized pathways to offer a comprehensive resource for research and development professionals.

The Core Mechanism: Intracellular Mucoregulation

The viscoelastic properties of bronchial mucus are largely determined by its composition of high molecular weight glycoproteins, or mucins.[5][6] In pathological states, there is an imbalance in the types of mucins produced, leading to hyperviscosity. Specifically, the production of neutral glycoproteins (fucomucins) increases, while acidic glycoproteins (sialomucins) decrease.[3] Sialomucins, due to the electrostatic repulsion of their terminal sialic acid residues, are associated with lower viscosity mucus.

This compound's primary action is not on the extracellular mucus gel itself but within the mucus-producing goblet cells.[9][10] It corrects this imbalance by modulating the synthesis pathway of mucin glycoproteins.

Restoring the Sialomucin-Fucomucin Equilibrium

The central mechanism of this compound is the restoration of the physiological balance between sialomucins and fucomucins.[3][5][11] It is proposed to achieve this by stimulating the intracellular activity of sialyltransferase, the enzyme responsible for transferring sialic acid residues to the terminal ends of the oligosaccharide chains of mucin.[6][8] By increasing the synthesis of sialomucins, this compound effectively reduces the overall viscosity of the secreted mucus.[4][12]

Modulation of Glycosyltransferases and Glycosidases

Further studies have shown that this compound's mucoregulatory effect is linked to its ability to normalize the activity of several enzymes involved in mucin glycosylation. In animal models exposed to sulfur dioxide (SO2) to induce airway inflammation and mucus hypersecretion, this compound administration inhibited the pathological changes in the activities of fucosidase, sialidase, fucosyltransferase, and sialyltransferase.[13][14] This modulation prevents the excessive incorporation of fucose and the stripping of sialic acid, thereby maintaining a less viscous mucus composition.[13][15]

Distinction from Thiol-Based Mucolytics

It is critical to distinguish this compound from other mucolytics like N-acetylcysteine (NAC). NAC possesses a free sulfhydryl (thiol) group that directly cleaves the disulfide bonds linking mucin polymers in the extracellular space, a process known as mucolysis.[3] In contrast, this compound is a blocked-thiol derivative; its sulfhydryl group is not free to participate in such reactions.[3][16] Therefore, its effect on mucus viscosity is not due to the direct cleavage of disulfide bonds but rather through the regulation of mucin synthesis.[3]

Anti-inflammatory and Antioxidant Actions

Chronic airway inflammation is a key driver of mucus hypersecretion and goblet cell hyperplasia.[17] this compound exerts potent anti-inflammatory and antioxidant effects that complement its mucoregulatory function.

Inhibition of Pro-inflammatory Pathways

This compound has been shown to suppress key inflammatory signaling pathways. It can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8, which are often elevated in respiratory infections and chronic inflammation.[15] This effect is partly mediated through the inhibition of the NF-κB transcription factor, a central regulator of the inflammatory response.[6][14][15] In studies using models of TNF-α-induced inflammation, this compound inhibited the increase in MUC5AC expression, a major inflammatory-responsive mucin.[18]

Reduction of Oxidative Stress

The drug also demonstrates free-radical scavenging properties, helping to mitigate oxidative stress in the airways.[3][14] By reducing reactive oxygen species (ROS), this compound can protect airway epithelial cells and prevent the ROS-induced upregulation of mucin genes like MUC5AC.[15]

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative findings from key studies, demonstrating the effects of this compound on biochemical and cellular markers related to mucus viscosity and inflammation.

Table 1: Effect of this compound on Mucin-Related Enzyme Activity and Gene Expression in SO2-Exposed Rats

| Parameter | Control Group | SO2-Exposed Group (No Treatment) | SO2-Exposed + this compound (250 mg/kg) | Reference |

|---|---|---|---|---|

| Fucosidase Activity | Normalized to 100% | Increased | Inhibited the increase | [13] |

| Sialidase Activity | Normalized to 100% | Increased | Inhibited the increase | [13] |

| Fucosyltransferase Activity | Normalized to 100% | Increased | Inhibited the increase | [13] |

| Sialyltransferase Activity | Normalized to 100% | Decreased | Inhibited the decrease | [13] |

| Muc5ac mRNA Expression | Baseline | Increased | Inhibited the increase | [13] |

| Muc5ac Protein Level | Baseline | Increased | Inhibited the increase |[13] |

Table 2: Anti-inflammatory Effects of this compound

| Model System | Inflammatory Stimulus | Measured Marker | Effect of this compound | Reference |

|---|---|---|---|---|

| Human Tracheal Epithelial Cells | Human Rhinovirus | ICAM-1 Levels | Reduced | [15] |

| Human Tracheal Epithelial Cells | Respiratory Syncytial Virus (RSV) | IL-1β, IL-6, IL-8 Production | Reduced | [15] |

| Human Tracheal Epithelial Cells | Influenza A Virus | NF-κB Activation | Inhibited | [14] |

| NCI-H292 Cells | Tumor Necrosis Factor-alpha (TNF-α) | Sialyl-Lewis x Expression | Inhibited |[18][19] |

Key Experimental Protocols

Methodology for Mucus Viscoelasticity Assessment

The rheological properties of mucus, which define its viscosity and elasticity, are crucial indicators of its clearability. These are quantified by measuring the elastic (storage) modulus (G') and the viscous (loss) modulus (G'').

-

Sample Collection: Sputum is collected from patients, or mucus is harvested from in vitro cell culture models (e.g., human bronchial epithelial cells at an air-liquid interface).

-

Instrumentation: A rheometer (e.g., cone-plate or parallel-plate) is used.[20][21] For small sample volumes, an oscillating sphere magnetic rheometer is effective.[22]

-

Measurement Protocol (Oscillatory Shear Measurement):

-

The sample is placed between the plates of the rheometer, maintained at a physiological temperature (37°C).[20]

-

An amplitude sweep is performed at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.[20]

-

A frequency sweep is then conducted at a constant strain within the LVER. This measures how G' and G'' change with the frequency of oscillation.

-

-

Data Analysis: High values for G' and G'' indicate high elasticity and viscosity, respectively, characteristic of difficult-to-clear mucus. Effective mucoactive agents are expected to reduce these values.

Methodology for Glycosyltransferase Activity Assay

This protocol determines the effect of this compound on the activity of enzymes like sialyltransferase.

-

Model System: An appropriate cell line (e.g., NCI-H292) or primary airway epithelial cells are cultured. Cells are treated with an inflammatory stimulus (e.g., TNF-α) with or without this compound for a specified period.[19]

-

Cell Lysis: Cells are harvested, and protein extracts are prepared using a suitable lysis buffer.

-

Enzyme Reaction:

-

The cell lysate (containing the enzyme) is incubated with a specific glycoproteinic acceptor substrate (e.g., asialofetuin for sialyltransferase).

-

A radiolabeled sugar donor (e.g., CMP-[¹⁴C]sialic acid) is added to the reaction mixture.

-

-

Quantification: The reaction is stopped, and the radiolabeled glycoprotein (B1211001) product is separated from the unreacted radiolabeled donor (e.g., by precipitation and filtration). The radioactivity incorporated into the glycoprotein is measured using a scintillation counter, which is proportional to the enzyme's activity.[13]

Visualized Signaling Pathways and Workflows

Diagram 1: this compound's Mucoregulatory Mechanism

Caption: this compound acts inside goblet cells to regulate mucin synthesis.

Diagram 2: Anti-inflammatory Signaling Pathway

Caption: this compound inhibits the NF-κB pathway to reduce inflammation.

Diagram 3: Experimental Workflow for Rheology

Caption: Standardized workflow for assessing mucus viscoelastic properties.

Conclusion

The mechanism of action of this compound is multifaceted, setting it apart from classical mucolytic agents. Its core function as a mucoregulator, which normalizes the intracellular synthesis of mucin glycoproteins to favor less viscous sialomucins, is its defining characteristic.[3][5] This is achieved by modulating the activity of glycosylating enzymes.[13][14] This primary mechanism is powerfully supplemented by significant anti-inflammatory and antioxidant activities, which address the underlying pathology of many chronic respiratory diseases.[14][23] By inhibiting pro-inflammatory pathways and reducing oxidative stress, this compound helps to decrease goblet cell hyperplasia and mucin gene overexpression.[10][15] This in-depth understanding of this compound's biochemical and cellular effects provides a solid foundation for its rational use in therapy and for guiding future research in mucoactive drug development.

References

- 1. Carbocisteine - Wikipedia [en.wikipedia.org]

- 2. About carbocisteine - NHS [nhs.uk]

- 3. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of a Long-Term Use of this compound on Frequency and Duration of Exacerbations in Patients with Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Anti-Infective Agent | CAS# 638-23-3 | InvivoChem [invivochem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Carbocisteine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mucolytic and Antioxidant Properties of this compound as a Strategy in COVID-19 Therapy [mdpi.com]

- 16. Carbocisteine | CAS No- 638-23-3 [chemicea.com]

- 17. Carbocisteine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 18. Carbocisteine normalizes the viscous property of mucus through regulation of fucosylated and sialylated sugar chain on airway mucins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of carbocisteine on sialyl-Lewis x expression in an airway carcinoma cell line stimulated with tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mrmjournal.org [mrmjournal.org]

- 22. Effects of orally administered drugs on dynamic viscoelasticity of human nasal mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound as Adjuvant Therapy in Acute Respiratory Tract Infections in Patients without Underlying Chronic Conditions: Systematic Review and Meta-Analysis [scirp.org]

The Effect of Carbocysteine on MUC5AC Gene Expression in Airway Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucus hypersecretion is a hallmark of chronic airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma. This excessive mucus production, primarily driven by the overexpression of the mucin 5AC (MUC5AC) gene in airway epithelial cells, contributes significantly to airway obstruction, recurrent infections, and disease progression. Carbocysteine (B602091), a mucolytic agent, has been shown to modulate mucus production, but its precise mechanism of action at the molecular level, particularly on MUC5AC gene expression, is of significant interest to the respiratory research and drug development community. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on MUC5AC gene expression, detailing the underlying signaling pathways and providing key experimental protocols.

Core Mechanism of Action

This compound exerts its inhibitory effect on MUC5AC gene expression primarily by interfering with pro-inflammatory signaling pathways and reducing oxidative stress in airway epithelial cells. Evidence from in vitro and in vivo studies indicates that this compound can attenuate the upregulation of MUC5AC induced by various stimuli, including inflammatory mediators and environmental insults.

Quantitative Analysis of this compound's Effect on MUC5AC Expression

The following tables summarize the quantitative data from key studies investigating the effect of this compound on MUC5AC expression in various experimental models.

In Vitro Studies

| Cell Line | Stimulus | This compound Concentration | Effect on MUC5AC mRNA | Effect on MUC5AC Protein | Reference |

| NCI-H292 | Human Neutrophil Elastase (HNE) | Not specified | Reduction | Reduction | [1] |

| A549 | TNF-α | 10, 100, 1000 µmol/L | Dose-dependent suppression of inflammatory cytokines linked to MUC5AC expression | Dose-dependent suppression of inflammatory cytokines linked to MUC5AC expression | [2][3] |

In Vivo Studies

| Animal Model | Stimulus | This compound Dosage | Effect on Muc5ac mRNA | Effect on Muc5ac Protein | Reference |

| Rat | Sulfur Dioxide (SO2) | 250 mg/kg, twice daily | Inhibition | Inhibition | [4][5][6] |

| Mouse (COPD model) | Cigarette Smoke + Lipopolysaccharide (LPS) | 225 mg/kg/day (high dose) | Significant decrease | Significant decrease (P<0.001) | [7][8][9] |

| Rat | Cigarette Smoke | Not specified | Reduction | Reduction | [10] |

Signaling Pathways Modulated by this compound

This compound has been shown to inhibit the activation of key signaling pathways involved in the inflammatory-mediated upregulation of MUC5AC. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound's Inhibition of Inflammatory Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of this compound on MUC5AC expression.

Cell Culture of NCI-H292 Cells

The human pulmonary mucoepidermoid carcinoma cell line, NCI-H292, is a widely used model for studying MUC5AC regulation.

Materials:

-

NCI-H292 cells

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

6-well or 24-well cell culture plates

Protocol:

-

Culture NCI-H292 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, seed the cells in 6-well or 24-well plates and grow to 80-90% confluency.

-

Before treatment, starve the cells in serum-free RPMI 1640 for 24 hours.

-

Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inducer of MUC5AC expression (e.g., HNE, TNF-α, LPS) for the desired time period (typically 24 hours for protein analysis and 4-8 hours for mRNA analysis).

Quantification of MUC5AC mRNA by Real-Time RT-PCR

Materials:

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

MUC5AC and housekeeping gene (e.g., GAPDH, β-actin) specific primers

-

Real-time PCR instrument

MUC5AC Primer Sequences (Human):

Protocol:

-

RNA Extraction: Extract total RNA from treated and untreated NCI-H292 cells according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Real-Time PCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for MUC5AC or a housekeeping gene, and qPCR master mix.

-

Perform the qPCR using a real-time PCR instrument with a typical cycling program:

-

Initial denaturation: 95°C for 5-10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melt curve analysis.

-

-

-

Data Analysis: Determine the relative expression of MUC5AC mRNA using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.

Quantification of MUC5AC Protein by ELISA

Materials:

-

MUC5AC ELISA kit (commercial kits are recommended for validated antibodies and standards)

-

Cell culture supernatants from treated and untreated cells

-

Microplate reader

Protocol (General, follow kit-specific instructions):

-

Sample Preparation: Collect cell culture supernatants and centrifuge to remove cellular debris.

-

ELISA Procedure:

-

Add standards and samples to the wells of the MUC5AC antibody-coated microplate.

-

Incubate to allow MUC5AC to bind to the immobilized antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody specific for MUC5AC.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate.

-

Add a TMB substrate solution to develop the color.

-

Stop the reaction with a stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve and determine the concentration of MUC5AC in the samples.

Conclusion

This compound effectively reduces the expression of the MUC5AC gene in airway epithelial cells by inhibiting key inflammatory signaling pathways, namely NF-κB and ERK1/2 MAPK, and by reducing oxidative stress. This molecular action translates to a decrease in MUC5AC protein production, a key factor in mucus hypersecretion in chronic respiratory diseases. The provided experimental frameworks offer a solid foundation for researchers to further investigate the nuanced mechanisms of this compound and to explore its therapeutic potential in managing muco-obstructive airway diseases. Further research focusing on the upstream molecular targets of this compound will provide a more complete picture of its regulatory effects.

References

- 1. L-carbocisteine reduces neutrophil elastase-induced mucin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Effects of carbocisteine on altered activities of glycosidase and glycosyltransferase and expression of Muc5ac in SO2-exposed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduced airway inflammation and remodeling in parallel with mucin 5AC protein expression decreased by s-carboxymethylcysteine, a mucoregulant, in the airways of rats exposed to sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. origene.com [origene.com]

In Vitro Antioxidant Properties of Carbocysteine and Its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocysteine (B602091), a mucolytic agent with a well-established clinical profile, has garnered significant interest for its antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant activities of this compound and its primary metabolites, such as S-carboxymethyl-L-cysteine sulfoxide (B87167). It details the compound's capacity to scavenge free radicals and modulate cellular signaling pathways implicated in oxidative stress. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key antioxidant assays, and visualizes the underlying molecular mechanisms through signaling pathway and workflow diagrams.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases, including chronic obstructive pulmonary disease (COPD) and neurodegenerative disorders. This compound (S-carboxymethyl-L-cysteine) has demonstrated therapeutic benefits that may extend beyond its mucoregulatory functions, attributable in part to its antioxidant capabilities. This guide explores the in vitro evidence supporting the antioxidant properties of this compound and its metabolites, providing a valuable resource for researchers in the field.

Quantitative Antioxidant Data

The antioxidant capacity of this compound and its metabolites has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative look at their efficacy.

Table 1: Free Radical Scavenging Activity of this compound

| Assay Type | Radical | IC50 / Activity | Reference |

| DPPH | DPPH• | Potent Scavenging | [1] |

| ABTS | ABTS•+ | Effective Scavenging | [2] |

| Hydroxyl Radical | •OH | Scavenging Activity | [2] |

| Hypochlorous Acid | HOCl | Scavenging Activity | [2] |

| Peroxynitrite | ONOO- | Scavenging Activity | [2] |

Table 2: Cellular Antioxidant Effects of this compound

| Cell Line | Stressor | Effect of this compound | Quantitative Data | Reference |

| Human Bronchial Epithelial (16-HBE) | Cigarette Smoke Extract (CSE) | Reduced ROS Production | Significant reduction at 10⁻⁴ M | [3] |

| Human Lung Adenocarcinoma (A549) | Hydrogen Peroxide (H₂O₂) | Increased Cell Viability, Decreased ROS | Dose-dependent effects | [4] |

| Rat Neutrophils | - | Inhibited ROS Generation | - | [2] |

| Human Lung Endothelial Cells | Elastase | Decreased Xanthine Oxidase Activity | Effective at 0.16 mM | [5] |

Table 3: Comparative Antioxidant Activity of this compound and Its Metabolite

| Compound | Assay/Model | Antioxidant Capacity | Reference |

| This compound (CMC) | DNA Oxidative Degradation | Protective | [6][7] |

| S-carboxymethyl-L-cysteine sulfoxide (CMCO) | DNA Oxidative Degradation | Protective, comparable to CMC | [6][7] |

| This compound (CMC) | Copper Chelation | Chelating Agent | [6] |

| S-carboxymethyl-L-cysteine sulfoxide (CMCO) | Copper Chelation | Chelating Agent | [6] |

Signaling Pathways in this compound's Antioxidant Action

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that regulate the cellular response to oxidative stress.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in inflammatory responses and is activated by oxidative stress. Studies have shown that this compound can suppress the activation of the NF-κB pathway.[8] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4][9]

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).[10][11]

Akt and ERK1/2 Signaling Pathways

The PI3K/Akt and MAPK/ERK1/2 pathways are crucial for cell survival and proliferation. Some studies suggest that this compound can activate the Akt pathway, which may contribute to its cytoprotective effects against oxidant-induced apoptosis.[12] Conversely, in the context of inflammation, this compound has been shown to suppress the phosphorylation of ERK1/2, a downstream component of the MAPK pathway, thereby reducing the expression of pro-inflammatory mediators.[9]

Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays that have been used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[1][13][14]

-

Reagents:

-

DPPH solution (0.1 mM in methanol (B129727) or ethanol)

-

This compound solutions of varying concentrations (e.g., 10-1000 µg/mL) prepared in the same solvent as DPPH.

-

Methanol or ethanol (B145695) (as a blank and solvent)

-

Ascorbic acid or Trolox (as a positive control)

-

-

Procedure:

-

In a 96-well plate, add 100 µL of this compound solution at different concentrations to the wells.

-

Add 100 µL of DPPH solution to each well.

-

For the blank, mix 100 µL of solvent with 100 µL of DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of this compound required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

-

References

- 1. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant activity of this compound lysine salt monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. PHARMACOLOGICAL ANTIOXIDANT STRATEGIES AS THERAPEUTIC INTERVENTIONS FOR COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mucolytic and Antioxidant Properties of this compound as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbocisteine inhibits oxidant-induced apoptosis in cultured human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Carbocysteine in Modulating Inflammatory Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocysteine (B602091), a mucolytic agent with a well-established clinical profile, is gaining increasing recognition for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates the production of inflammatory cytokines. By targeting key signaling pathways such as NF-κB and MAPK/ERK1/2, this compound effectively downregulates the expression and release of pro-inflammatory mediators, offering a promising therapeutic strategy for a range of inflammatory respiratory diseases. This document summarizes quantitative data on its efficacy, details common experimental protocols for its investigation, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction

Chronic inflammation is a hallmark of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD). This sustained inflammatory response is driven by a complex interplay of various cells and mediators, with cytokines playing a central role in the initiation and amplification of the inflammatory cascade. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) are key players in the pathogenesis of these conditions.[1][2][3] this compound, traditionally used for its mucoregulatory effects, has demonstrated significant anti-inflammatory and antioxidant activities.[4][5][6] This guide explores the scientific evidence behind this compound's ability to modulate inflammatory cytokine production.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by interfering with critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory cytokines.[2][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as TNF-α or viral infection, trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of target genes.[1][5]

This compound has been shown to inhibit the activation of the NF-κB pathway.[1][2][7] It achieves this by preventing the phosphorylation of the NF-κB p65 subunit and inhibiting its translocation from the cytoplasm to the nucleus.[1][2][7][8] This blockade of NF-κB activation leads to a downstream reduction in the production of NF-κB-dependent cytokines.[2]

The MAPK/ERK1/2 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, are also pivotal in mediating inflammatory responses.[2][6] Various external stimuli can activate the ERK1/2 pathway, leading to the phosphorylation of downstream transcription factors that, in turn, promote the expression of inflammatory cytokines.[2]

Studies have demonstrated that this compound can attenuate the phosphorylation of ERK1/2 MAPK in response to inflammatory stimuli like TNF-α and hydrogen peroxide (H2O2).[1][2][7] By inhibiting the activation of this pathway, this compound provides another layer of control over the production of pro-inflammatory mediators.[2][6]

Quantitative Effects on Cytokine Production

This compound has been shown to dose-dependently suppress the production of several key pro-inflammatory cytokines in various in vitro and in vivo models. The following table summarizes the quantitative data from key studies.

| Cytokine | Cell/Model Type | Stimulus | This compound Concentration | % Reduction/Effect | Reference |

| IL-6 | A549 (human alveolar epithelial cells) | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Dose-dependent decrease in release and mRNA expression | [2][8][9] |

| A549 cells | H2O2 | Not specified | Decreased levels in supernatant and dose-dependent decrease in mRNA | [7] | |

| Tracheal epithelial cells | Respiratory Syncytial Virus (RSV) | Not specified | Reduced production | [1][10] | |

| COPD mouse model | Cigarette smoke & LPS | High-dose | Significant reduction in BALF | [11] | |

| IL-8 | A549 cells | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Dose-dependent decrease in release and mRNA expression | [2][8][9] |

| A549 cells | H2O2 | Not specified | Decreased levels in supernatant and dose-dependent decrease in mRNA | [7] | |

| Tracheal epithelial cells | Respiratory Syncytial Virus (RSV) | Not specified | Reduced production | [1][10] | |

| 16-HBE (human bronchial epithelial cells) | Cigarette Smoke Extract (CSE) + IL-1 | Not specified | Reduced mRNA and release | [12] | |

| Peripheral neutrophils | Not specified | Not specified | Significant inhibition of production | [4] | |

| TNF-α | A549 cells | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Diminished mRNA expression | [2][8][9] |

| A549 cells | H2O2 | Not specified | Dose-dependent decrease in mRNA | [7] | |

| COPD mouse model | Cigarette smoke & LPS | High-dose | Significantly inhibited expression in lung tissues | [11] | |

| IL-1β | Tracheal epithelial cells | Respiratory Syncytial Virus (RSV) | Not specified | Reduced production | [1][10] |

| MCP-1 | A549 cells | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Diminished mRNA expression | [8][9] |

| MIP-1β | A549 cells | TNF-α (10 ng/mL) | 10, 100, 1000 µmol/L | Diminished mRNA expression | [8][9] |

| A549 cells | H2O2 | Not specified | Dose-dependent decrease in mRNA | [7] | |

| IP-10 | A549 cells | H2O2 | Not specified | Dose-dependent decrease in mRNA | [7] |

| IL-10 | Acetic acid-induced ulcerative colitis in rats | Acetic acid | 250 or 500 mg/kg | Upregulated (anti-inflammatory) | [4][5] |

Experimental Protocols

The investigation of this compound's effects on cytokine production typically involves a series of well-defined in vitro and in vivo experiments.

In Vitro Model: Human Alveolar Epithelial (A549) Cells

-

Cell Culture: A549 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 100, 1000 µmol/L) for a specified duration (e.g., 24 hours) before or after stimulation.

-

Stimulation: An inflammatory response is induced using agents such as TNF-α (e.g., 10 ng/mL) or H2O2.[2][7][8]

-

Sample Collection: Cell culture supernatants are collected for protein analysis (ELISA), and cell lysates are prepared for RNA (qRT-PCR) and protein (Western blot) analysis.

-

Cytokine Quantification (ELISA): The concentration of secreted cytokines (e.g., IL-6, IL-8) in the culture supernatant is measured using commercially available Enzyme-Linked Immunosorbent Assay kits according to the manufacturer's instructions.

-

Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed into cDNA, and the relative mRNA expression of target cytokine genes is quantified using quantitative real-time PCR with specific primers.

-

Signaling Pathway Analysis (Western Blot): The activation of signaling pathways is assessed by measuring the phosphorylation of key proteins (e.g., NF-κB p65, ERK1/2) using Western blotting with phospho-specific antibodies.

-

NF-κB Translocation (Immunofluorescence): The subcellular localization of NF-κB p65 is visualized using immunofluorescence microscopy to confirm its nuclear translocation upon stimulation and its inhibition by this compound.[8]

Conclusion

The evidence strongly supports the role of this compound as a significant modulator of inflammatory cytokine production. Its ability to inhibit the NF-κB and MAPK/ERK1/2 signaling pathways provides a solid molecular basis for its observed anti-inflammatory effects. By downregulating the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, this compound demonstrates therapeutic potential beyond its mucolytic properties. For researchers and drug development professionals, this compound represents a compelling candidate for further investigation and potential repurposing in the management of chronic inflammatory respiratory diseases. The detailed methodologies and quantitative data presented in this guide offer a foundation for future studies aimed at fully elucidating and harnessing the anti-inflammatory capabilities of this multifaceted drug.

References

- 1. mdpi.com [mdpi.com]

- 2. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Efficacy of this compound in COPD: Beyond the Mucolytic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbocisteine as a Modulator of Nrf2/HO-1 and NFκB Interplay in Rats: New Inspiration for the Revival of an Old Drug for Treating Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - Wang - Acta Pharmacologica Sinica [chinaphar.com]

- 10. Mucolytic and Antioxidant Properties of this compound as a Strategy in COVID-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbocisteine inhibits the expression of Muc5b in COPD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound regulates innate immune responses and senescence processes in cigarette smoke stimulated bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Carbocysteine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocysteine (B602091), chemically known as S-carboxymethyl-L-cysteine, is a well-established mucolytic agent used in the treatment of respiratory disorders characterized by excessive or viscous mucus.[1] Beyond its mucoregulatory effects, this compound exhibits significant antioxidant and anti-inflammatory properties, which have expanded its therapeutic potential.[2] This has spurred interest in the discovery and synthesis of novel this compound derivatives with enhanced efficacy and diverse pharmacological profiles. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, their biological evaluation, and the underlying signaling pathways they modulate.

Core Synthesis Strategies and Novel Derivatives

The foundational structure of this compound, with its reactive carboxylic acid, amino, and thiol-ether groups, offers multiple avenues for chemical modification. Novel derivatives have been synthesized by modifying the carboxyl and amino groups to form amides and esters, or by altering the S-substituent.

Amide and Ester Derivatives

The synthesis of amide and ester derivatives of this compound aims to improve pharmacokinetic properties, such as lipophilicity and metabolic stability, and to introduce new pharmacophores.

A notable example is the synthesis of Danshensu-cysteine amide and thioester conjugates. These compounds have been designed to combine the cardiovascular-protective effects of Danshensu with the properties of cysteine derivatives.

Another class of derivatives includes S-allyl cysteine ester-caffeic acid amide hybrids, which have been investigated for their potential anticancer activities.

S-Substituted Derivatives

Modification of the S-substituent allows for the introduction of a wide range of chemical moieties, leading to derivatives with diverse biological activities. Examples include S-aryl and S-heteroaryl derivatives, which have been explored for various therapeutic applications.

Quantitative Data on Novel this compound Derivatives

The following tables summarize quantitative data for representative novel this compound derivatives, including their structure, synthetic yield, and biological activity.

| Compound ID | Structure | Derivative Type | Yield (%) | Biological Activity | Reference |

| 1 | Danshensu-cysteine amide conjugate | Amide | Not Reported | Protective effects on H2O2-induced HUVECs | [3] |

| 2 | S-allyl cysteine ethyl ester-caffeic acid amide hybrid | Ester/Amide | 80 (for S-allyl cysteine precursor) | Potential anticancer activity | [4] |

| 3 | Cysteine-based p-toluenesulphonamide | Sulphonamide | 87.8 | Antimicrobial activity | [5] |

| Compound ID | Enzyme/Target | IC50 / Inhibition | Assay | Reference |

| 1 | H2O2-induced cell injury | Increased GSH activity, decreased MDA level | HUVEC cell-based assay | [3] |

| 2 | SW480 human colon adenocarcinoma cells | Not specified | Cell viability assay | [4] |

| 3 | Various microbial strains | Zone of inhibition data available in the source | Agar diffusion method | [5] |

Experimental Protocols

General Synthesis of this compound

This compound is typically synthesized via the alkylation of L-cysteine with a haloacetic acid, most commonly chloroacetic acid, in an alkaline medium.[6][7][8]

Materials:

-

L-cysteine hydrochloride

-

Chloroacetic acid

-

Sodium hydroxide (B78521) or other suitable base

-

Hydrochloric acid (for pH adjustment)

-

Solvents (e.g., water, ethanol)

Procedure:

-

Dissolve L-cysteine hydrochloride in water.

-

Add a solution of sodium hydroxide to raise the pH and deprotonate the thiol group.

-

Slowly add a solution of chloroacetic acid to the reaction mixture.

-

Stir the reaction at a controlled temperature until completion, monitored by a suitable analytical technique (e.g., TLC, HPLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Synthesis of Danshensu-Cysteine Amide Conjugates

Materials:

-

Danshensu derivative (carboxylic acid)

-

S-benzyl-L-cysteine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve the Danshensu carboxylic acid derivative in CH2Cl2.

-

Add HOBt and EDCI to the solution and stir at room temperature.

-

Add S-benzyl-L-cysteine methyl ester hydrochloride followed by DIPEA.

-

Continue stirring the reaction mixture at room temperature until completion.

-

Work up the reaction mixture by washing with appropriate aqueous solutions.

-

Purify the crude product by column chromatography.

Synthesis of S-Allyl Cysteine Ester-Caffeic Acid Amide Hybrids

Step 1: Synthesis of S-Allyl Cysteine

-

Add L-cysteine hydrochloride to a solution of allyl bromide in aqueous ammonia.

-

Stir the mixture at room temperature for approximately 20 hours.

-

Concentrate the reaction mixture to precipitate the product.

-

Filter the solid, wash with ethanol, and dry under reduced pressure.

Step 2: Synthesis of S-Allyl Cysteine Esters

-

Add thionyl chloride to the desired dry alcohol (e.g., ethanol, propanol) at -10 °C.

-

Add S-allyl cysteine to the solution and stir at -10 °C, then allow to warm to room temperature.

-

Remove the excess alcohol by distillation to obtain the ester.

Step 3: Amide Coupling with Caffeic Acid

-

The protocol for the final amide coupling step would typically involve activation of the caffeic acid carboxyl group and reaction with the synthesized S-allyl cysteine ester. Standard peptide coupling reagents can be used for this purpose.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways.

NF-κB and MAPK Signaling Pathways

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in inflammatory diseases. This compound has been shown to suppress TNF-α-induced inflammation by inhibiting the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) signaling pathways.[5][9][10][11]

The mechanism involves:

-

Inhibition of the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[5][9]

-

This leads to a downstream decrease in the expression and release of pro-inflammatory cytokines such as IL-6 and IL-8.[5][9]

Experimental Workflow for Discovery and Evaluation

The discovery and evaluation of novel this compound derivatives typically follow a structured workflow, from initial design and synthesis to biological characterization.

Conclusion

The chemical scaffold of this compound provides a versatile platform for the development of novel therapeutic agents. By leveraging various synthetic strategies to create derivatives with modified physicochemical and pharmacological properties, researchers can explore a wide range of biological activities beyond mucolysis. The continued investigation into the synthesis of novel this compound derivatives, coupled with a deeper understanding of their mechanisms of action, holds significant promise for the discovery of new drugs for inflammatory, infectious, and other diseases.

References

- 1. This compound | C5H9NO4S | CID 193653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbocisteine attenuates hydrogen peroxide-induced inflammatory injury in A549 cells via NF-κB and ERK1/2 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-κB and ERK1/2 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BioKB - Relationship - this compound - inhibits - inflammatory response [biokb.lcsb.uni.lu]

- 11. Carbocisteine attenuates TNF-α-induced inflammation in human alveolar epithelial cells in vitro through suppressing NF-… [ouci.dntb.gov.ua]

Carbocysteine's Impact on Pseudomonas aeruginosa Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa represents a significant threat in clinical settings, largely due to its propensity to form robust biofilms that are inherently resistant to conventional antibiotic therapies and host immune responses. The formation and maintenance of these biofilms are intricately regulated by a complex network of signaling pathways, most notably quorum sensing (QS). This technical guide provides an in-depth examination of the potential impact of the mucoactive agent carbocysteine (B602091) on P. aeruginosa biofilm formation. While direct studies on this compound are limited, its mechanism of action suggests a plausible role in disrupting the biofilm lifecycle. This guide synthesizes the available information on this compound's mode of action and draws parallels with the well-documented anti-biofilm properties of the structurally related compound, N-acetylcysteine (NAC). We present quantitative data from NAC studies, detail relevant experimental protocols, and provide visualizations of key signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.

Introduction: The Challenge of Pseudomonas aeruginosa Biofilms

Pseudomonas aeruginosa is a Gram-negative opportunistic pathogen responsible for a wide range of nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis[1]. A key factor in its pathogenicity is the formation of biofilms—structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS)[2]. This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), provides a protective barrier against antibiotics and host immune defenses, contributing to the persistence of chronic infections[2].

The development of a mature biofilm is a stepwise process that includes initial attachment to a surface, microcolony formation, and the eventual maturation into a three-dimensional structure. This process is tightly regulated by complex genetic networks, with quorum sensing (QS) playing a central role[3].

The Role of Quorum Sensing in P. aeruginosa Biofilm Formation

Quorum sensing is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression in a collective manner. In P. aeruginosa, three primary QS systems have been identified: the las, rhl, and pqs systems[4].

-

The las system: This system is considered the master regulator of the QS cascade. It utilizes the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), which is synthesized by LasI. At a threshold concentration, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR, leading to the expression of genes encoding for various virulence factors, including elastase and alkaline protease, and influencing biofilm development[4][5].

-

The rhl system: The rhl system is regulated by the las system and uses N-butanoyl-L-homoserine lactone (C4-HSL) as its signaling molecule, produced by RhlI. C4-HSL activates its cognate receptor RhlR, which in turn regulates the production of rhamnolipids, pyocyanin, and other factors crucial for biofilm maturation and motility[4][5].

-

The pqs system: The Pseudomonas quinolone signal (PQS) system is interconnected with the las and rhl systems. It plays a significant role in the production of virulence factors and the release of eDNA, a key structural component of the biofilm matrix[5].

The intricate interplay between these QS systems governs the expression of a multitude of genes essential for biofilm formation, virulence, and antibiotic resistance, making them attractive targets for novel anti-biofilm strategies[3].

This compound: Mechanism of Action and Postulated Effects on Biofilms

This compound, also known as S-carboxymethyl-L-cysteine, is a mucoactive drug primarily used to manage respiratory conditions characterized by excessive or viscous mucus. Its primary mechanism of action involves the modulation of mucus composition and viscosity[6][7]. This compound is thought to restore the balance between sialomucins and fucomucins, leading to a reduction in mucus viscosity and facilitating its clearance from the airways[7].

While direct evidence of this compound's impact on P. aeruginosa biofilms is not extensively documented, its known properties suggest several potential mechanisms of anti-biofilm activity:

-

Inhibition of Bacterial Adherence: One of the initial and critical steps in biofilm formation is the attachment of planktonic bacteria to a surface. It has been suggested that this compound can block the adherence of bacteria to host cells, which would consequently prevent the initiation of biofilm formation[7][8].

-

Modification of the Biofilm Environment: By altering the viscoelastic properties of the surrounding mucus, this compound may create an environment less conducive to biofilm establishment and maturation.

-

Reduction of Bacterial Load: Clinical observations in patients with Chronic Obstructive Pulmonary Disease (COPD) suggest that this compound can significantly reduce the bacterial load in the airways, which may be an indirect consequence of improved mucociliary clearance and potentially direct anti-adherence effects[9].

N-Acetylcysteine (NAC) as a Proxy: Quantitative Data on Biofilm Inhibition

N-acetylcysteine (NAC) is a mucolytic agent with a structure similar to this compound. Unlike this compound, the effects of NAC on P. aeruginosa biofilms have been more extensively studied, providing valuable quantitative data. NAC has demonstrated both inhibitory effects on biofilm formation and disruptive effects on pre-formed biofilms[10][11].

| Parameter | NAC Concentration | Effect on P. aeruginosa Biofilm | Reference |

| Minimum Inhibitory Concentration (MIC) | 10 - 40 mg/ml | Inhibition of planktonic bacterial growth for most isolates. | [10] |

| Biofilm Detachment | 0.5 mg/ml | Detachment of mature biofilms. | [10] |

| Biofilm Disruption | 10 mg/ml | Complete disruption of biofilms. | [10] |

| Reduction in Biofilm Biomass | Increasing Concentrations | Proportional decrease in biofilm biomass and increased heterogeneity. | [10] |

| Bactericidal Effect in Biofilms | 2.5 mg/ml | Significant killing of biofilm-associated bacteria. | [10] |

| Synergy with Ciprofloxacin | 0.5 mg/ml NAC + 1/2 MIC Ciprofloxacin | Synergistic decrease in viable biofilm-associated bacteria. | [10] |

| Extracellular Polysaccharide (EPS) Production | 0.5 mg/ml | 27.64% decrease in EPS production. | [10] |

| Extracellular Polysaccharide (EPS) Production | 1 mg/ml | 44.59% decrease in EPS production. | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of studying the impact of compounds like NAC on P. aeruginosa biofilms. These protocols can be adapted for investigating the effects of this compound.

Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strain: Pseudomonas aeruginosa (e.g., PAO1 or clinical isolates).

-

Culture Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).

-

Procedure:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the test compound (e.g., NAC or this compound) in a 96-well microtiter plate.

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Biofilm Formation (Crystal Violet) Assay

-

Bacterial Strain and Culture: Grow P. aeruginosa overnight in a suitable medium like Luria-Bertani (LB) broth or Tryptic Soy Broth (TSB).

-

Procedure:

-

Dilute the overnight culture 1:100 in fresh medium.

-

Dispense the diluted culture into the wells of a 96-well flat-bottomed polystyrene plate.

-

Add different concentrations of the test compound to the wells.

-

Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.

-

After incubation, carefully remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

-

Stain the adherent biofilms with 0.1% (w/v) crystal violet for 15 minutes.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet with 30% acetic acid or absolute ethanol.

-

Measure the absorbance at a wavelength of 550-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

-

Biofilm Disruption Assay

-

Procedure:

-

Grow P. aeruginosa biofilms in a 96-well plate for 24 hours as described above.

-

After biofilm formation, remove the planktonic cells and add fresh medium containing various concentrations of the test compound.

-

Incubate for a further 24 hours.

-

Quantify the remaining biofilm using the crystal violet staining method as described above.

-

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

-

Procedure:

-

Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of the test compound.

-

Stain the biofilms with fluorescent dyes, such as SYTO 9 (stains live cells green) and propidium (B1200493) iodide (stains dead cells red).

-

Visualize the biofilm structure using a confocal laser scanning microscope.

-

Analyze the 3D architecture of the biofilm, including thickness, biomass, and the ratio of live to dead cells, using image analysis software like COMSTAT.

-

Quantification of Extracellular Polysaccharides (EPS)

-

Procedure:

-

Grow biofilms in the presence of the test compound.

-

Harvest the biofilm and extract the EPS using a suitable method (e.g., centrifugation and filtration).

-

Quantify the total carbohydrate content of the EPS using a colorimetric method, such as the phenol-sulfuric acid method, with glucose as a standard.

-

Visualizations

P. aeruginosa Quorum Sensing Signaling Pathway

Caption: Hierarchical quorum sensing network in P. aeruginosa.

Experimental Workflow for Biofilm Inhibition Assay

Caption: Crystal violet assay workflow for biofilm quantification.

Postulated Mechanism of this compound's Anti-Biofilm Action

Caption: Postulated mechanisms of this compound's anti-biofilm activity.

Conclusion and Future Directions

The ability of Pseudomonas aeruginosa to form biofilms presents a formidable challenge in the treatment of chronic infections. While research directly investigating the anti-biofilm properties of this compound is in its nascent stages, its established mucoactive properties and potential to inhibit bacterial adherence provide a strong rationale for further investigation. The extensive data on the structurally similar compound, N-acetylcysteine, demonstrates that molecules of this class can effectively inhibit and disrupt P. aeruginosa biofilms.

Future research should focus on direct in vitro and in vivo studies to quantify the effects of this compound on P. aeruginosa biofilm formation, maturation, and dispersal. Elucidating its impact on the expression of quorum sensing-regulated genes and virulence factors will be crucial in understanding its mechanism of action. Such studies could pave the way for the development of this compound as a novel or adjunctive therapy to combat the persistent threat of P. aeruginosa biofilm-associated infections.

References

- 1. Biofilm Formation of Pseudomonas aeruginosa in Cystic Fibrosis: Mechanisms of Persistence, Adaptation, and Pathogenesis [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impairment of Pseudomonas aeruginosa Biofilm Resistance to Antibiotics by Combining the Drugs with a New Quorum-Sensing Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Formation of Biofilms by Pseudomonas aeruginosa: A Review of the Natural and Synthetic Compounds Interfering with Control Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Carbocisteine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. The role for S-carboxymethylcysteine (carbocisteine) in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. N-acetylcysteine inhibit biofilms produced by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Foundational Research on Carbocysteine's Free Radical Scavenging Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbocysteine (B602091), a mucolytic agent widely prescribed for respiratory disorders, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2][3][4] Beyond its primary function of modulating mucus viscosity, this compound exhibits a direct capacity to scavenge harmful free radicals, a key factor in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD).[2][5][6][7] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to cellular damage and the progression of chronic inflammation.[6][8] This technical guide delves into the foundational research on this compound's free radical scavenging activity, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Mechanism of Action: A Dual Approach to Mitigating Oxidative Stress

This compound's antioxidant effects are attributed to its ability to directly neutralize a variety of reactive oxygen species.[1][9] Unlike other thiol-based drugs such as N-acetylcysteine (NAC), which possess a free thiol (-SH) group, this compound has a thioether structure.[1] Despite this structural difference, in vitro studies have demonstrated its efficacy in scavenging several potent oxidants.[1][9]

The primary mechanism of this compound's antioxidant action involves the direct scavenging of free radicals, thereby reducing oxidative damage to cellular components.[5][9] This direct antioxidant activity is complemented by its anti-inflammatory effects, which can indirectly reduce the overall oxidative burden.[1][2] For instance, this compound has been shown to inhibit the release of pro-inflammatory cytokines like IL-6 and IL-8, which are often associated with increased ROS production.[2][9]

Quantitative Data on Free Radical Scavenging Activity

The following table summarizes the quantitative findings from in vitro studies assessing the free radical scavenging and antioxidant capabilities of this compound and its lysine (B10760008) salt monohydrate form (CLS).

| Radical/Oxidant Species | Assay/Method | Key Findings | Reference |

| Hydrogen Peroxide (H₂O₂) | Cell-free condition | This compound demonstrated scavenger effects. | [9] |

| Hypochlorous Acid (HOCl) | Cell-free condition | This compound demonstrated scavenger effects. | [9] |

| Hydroxyl Radical (•OH) | Cell-free condition | This compound demonstrated scavenger effects. | [9] |

| Peroxynitrite (ONOO⁻) | Cell-free condition | This compound demonstrated scavenger effects. | [9] |

| Superoxide (B77818) Radicals | Cytochrome c reduction kinetics | This compound lysine salt (CLS) quenched superoxide production from COPD patient bronchoalveolar lavage (BAL) fluid and elastase-treated endothelial cells. | [10][11] |

| Oxygen Radicals | Fluorometric analysis of DNA unwinding (FADU) | CLS at 2.5 mM quenched clastogenic activity in human serum, showing greater efficiency than N-acetylcysteine (NAC), which was effective at 5 mM. | [10][11] |

| Xanthine (B1682287) Oxidase Activity | SDS-PAGE and Cytochrome c reduction | CLS at 0.16 mM decreased xanthine oxidase activity in human lung endothelial cells, suggesting interference with the conversion of xanthine dehydrogenase to the superoxide-producing xanthine oxidase. | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key assays used to evaluate the free radical scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for assessing the antioxidant capacity of a compound.[12][13]

-

Principle: DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which is measured spectrophotometrically.[12][14]

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

Test compound (this compound)

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[15]

-

Prepare a series of dilutions of the test compound and the standard antioxidant in the same solvent.

-

To a 96-well microplate, add a specific volume of the test compound or standard solutions to different wells (e.g., 100 µL).[14]

-

Add the same volume of the solvent to a control well.[14]

-

Add the DPPH solution to all wells (e.g., 100 µL).[14]

-

Mix thoroughly and incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[14][15]

-

Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.[12][15]

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the control (DPPH solution without the test compound) and Abs_sample is the absorbance of the test sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another widely used method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds.

-

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration.[16]

-

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or phosphate-buffered saline (PBS)

-

Test compound (this compound)

-

Standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.[17]

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17]

-

Before use, dilute the ABTS•+ solution with methanol or PBS to obtain an absorbance of approximately 0.700 at 734 nm.[14]

-

Prepare a series of dilutions of the test compound and the standard antioxidant.

-

Add a small volume of the diluted test compound or standard to a 96-well plate (e.g., 20 µL).[14]

-

Add a larger volume of the diluted ABTS•+ solution to all wells (e.g., 180 µL).[14]

-

Incubate at room temperature for a short period (e.g., 6 minutes).[14]